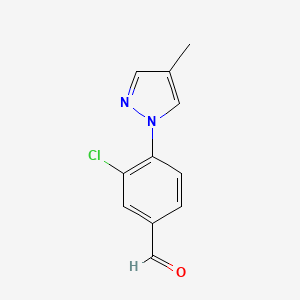

3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

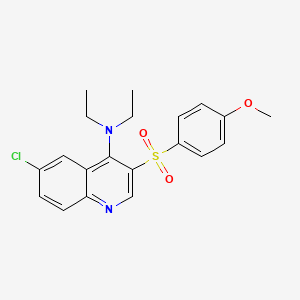

3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is a chemical compound with the molecular formula C11H9ClN2O. It has a molecular weight of 220.66 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of pyrazole compounds, such as this compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The InChI code for this compound is 1S/C11H9ClN2O/c1-8-11(12)6-14(13-8)10-4-2-9(7-15)3-5-10/h2-7H,1H3 .Mechanism of Action

Target of Action

The primary targets of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects .

Mode of Action

The compound interacts with its targets through a process known as molecular docking . In this process, the compound fits into the active site of the target protein, in this case, Lm-PTR1 . This interaction results in changes in the target’s function, leading to the compound’s antileishmanial and antimalarial activities .

Biochemical Pathways

The compound affects the biochemical pathways of the target organisms, leading to their death . .

Result of Action

The result of the action of this compound is the inhibition of the growth of Leishmania aethiopica and Plasmodium berghei . This leads to a decrease in the severity of leishmaniasis and malaria in the affected individuals .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde in lab experiments is its versatility. The compound can be used in various applications such as drug discovery, agricultural research, and material science. Additionally, the compound exhibits significant cytotoxicity towards cancer cells and has been found to be effective against various types of cancer. However, one of the main limitations of using the compound in lab experiments is its toxicity. The compound is highly toxic and requires special handling and disposal procedures.

Future Directions

There are several future directions for the research and development of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde. One of the main directions is the development of new anticancer drugs based on the compound. Additionally, there is a need for further research on the mechanism of action of the compound and its biochemical and physiological effects. Furthermore, the compound can be used as a lead compound for the development of new insecticides and herbicides for agricultural research. Finally, the compound can also be used in the development of new materials with unique properties.

Synthesis Methods

The synthesis of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde can be achieved through various methods. One of the most common methods is the reaction of 3-chloro-4-formylbenzoic acid with 4-methyl-1H-pyrazole-5-carboxylic acid in the presence of a suitable catalyst. The resulting product is then isolated and purified through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde has been extensively used in various scientific research applications. One of the most notable applications is in the field of drug discovery. The compound has been found to exhibit significant antitumor activity and has been used as a lead compound for the development of new anticancer drugs. Additionally, the compound has also been used in the development of new insecticides and herbicides for agricultural research.

Safety and Hazards

properties

IUPAC Name |

3-chloro-4-(4-methylpyrazol-1-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-8-5-13-14(6-8)11-3-2-9(7-15)4-10(11)12/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQEQJUCOCCOUEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=C(C=C(C=C2)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1541538-18-4 |

Source

|

| Record name | 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(pyridin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2979916.png)

![4-phenyl-2-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2979917.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B2979932.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2979936.png)